molecular formula C16H18N2O3 B3004198 N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide CAS No. 683232-20-4

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide

Cat. No.: B3004198
CAS No.: 683232-20-4
M. Wt: 286.331
InChI Key: WEOZVLMUNIPPLQ-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide is a compound characterized by its unique structure, which includes an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction is usually carried out in a solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-isoindoline-1,3-dione derivatives, such as:

Uniqueness

What sets N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous .

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18-15(20)11-8-5-9-12(13(11)16(18)21)17-14(19)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOZVLMUNIPPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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